molecular formula C21H21NO B2751056 (2-Aminophenyl)[bis(2-methylphenyl)]methanol CAS No. 94964-71-3

(2-Aminophenyl)[bis(2-methylphenyl)]methanol

Cat. No.: B2751056
CAS No.: 94964-71-3
M. Wt: 303.405
InChI Key: AESCBUTWJJXJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Aminophenyl)[bis(2-methylphenyl)]methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C21H21NO .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 21 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .

Scientific Research Applications

Catalysis and Synthesis

N-Monomethylation of Aromatic Amines
Research demonstrates the use of methanol for the selective methylation of aromatic amines, transforming them into their corresponding monomethylated secondary amines. This process utilizes RuHCl(CO)(PNHP) catalysts at low catalyst loading, underlining the efficiency of methanol as a methylating agent in organic synthesis (Ogata et al., 2018).

Catalytic Oxidation of Secondary Alcohols
A study on μ-chlorido-bridged dimanganese(II) complexes shows their ability to catalyze the oxidation of secondary alcohols to ketones using methanol, highlighting a sustainable approach to ketone synthesis (Alexandru et al., 2014).

Direct N-Monomethylation Using Methanol
Research presents a method for the direct N-monomethylation of aromatic primary amines using methanol, emphasizing the reaction's broad substrate scope and excellent selectivities, which is important for the development of efficient and sustainable synthetic methodologies (Li et al., 2012).

RuCl3-Catalyzed N-Methylation and Transfer Hydrogenation
A study reports a clean method for selective N-methylation of amines using methanol, with RuCl3.xH2O as a catalyst. This process highlights the dual use of methanol as a C1 synthon and H2 source, contributing to sustainable chemical synthesis (Sarki et al., 2021).

Material Science and Memory Devices

Ferrocene-Terminated Hyperbranched Polyimide for Memory Devices
In the field of materials science, research on ferrocene-terminated hyperbranched polyimide demonstrates its application in memory devices, showcasing the material's superior solubility, thermal stability, and nonvolatile memory characteristics (Tan et al., 2017).

Properties

IUPAC Name

(2-aminophenyl)-bis(2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-15-9-3-5-11-17(15)21(23,18-12-6-4-10-16(18)2)19-13-7-8-14-20(19)22/h3-14,23H,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESCBUTWJJXJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)(C3=CC=CC=C3N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.